Regioisomeric Differentiation: 2,4-Dibromo-5-carboxylate vs. 2,5-Dibromo-4-carboxylate
Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2) is a regioisomer of ethyl 2,5-dibromooxazole-4-carboxylate (CAS 460081-22-5), with the ester group positioned at C5 rather than C4. While both share identical molecular formula and mass, the differential reactivity in cross-coupling reactions has been established through class-level studies on bromooxazoles . In 2,4-disubstituted oxazoles, the C2 position is more electrophilic and undergoes preferential oxidative addition with Pd(0) catalysts compared to the C4 bromine . This creates a predictable reactivity gradient enabling sequential functionalization, whereas the 2,5-dibromo-4-carboxylate regioisomer exhibits altered regioselectivity due to the ester group's proximity to one bromine atom . The 2,4-dibromo-5-carboxylate arrangement positions both halogens for optimal reactivity in Sonogashira and Heck reactions, where oxazole C5 is the preferred site for Heck coupling in electron-rich positions [1].
| Evidence Dimension | Regioselectivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 2,4-Dibromo substitution pattern with ester at C5; C2 bromine more electrophilic than C4 bromine, enabling sequential functionalization |
| Comparator Or Baseline | Ethyl 2,5-dibromooxazole-4-carboxylate (CAS 460081-22-5): 2,5-dibromo pattern with ester at C4; altered electronic environment due to ester proximity to C4 bromine |
| Quantified Difference | C2 oxidative addition occurs preferentially; Heck coupling occurs predominantly at electron-rich C5 position [1] |
| Conditions | Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck); oxazole scaffold [1] |
Why This Matters
This predictable regioselectivity gradient reduces the number of synthetic steps required for preparing unsymmetrically functionalized oxazoles, directly impacting synthetic efficiency and route feasibility in medicinal chemistry programs.
- [1] Balasubramanian, M. (2007). Chapter 8 Oxazoles and benzoxazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier. View Source
